N(1),N(3)-Diallyluracil
Description
N(1),N(3)-Diallyluracil is a uracil derivative substituted with allyl groups at both the N1 and N3 positions of the pyrimidine ring. Its molecular formula is C₁₀H₁₂N₂O₂, with a monoisotopic mass of 192.08987 Da . The allyl substituents confer unique steric and electronic characteristics, distinguishing it from other uracil derivatives such as fluorinated or benzyl-substituted analogs.
Properties
CAS No. |
6892-10-0 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-11-8-5-9(13)12(7-4-2)10(11)14/h3-5,8H,1-2,6-7H2 |
InChI Key |
RDFAAIUDYVIXJT-UHFFFAOYSA-N |
SMILES |
C=CCN1C=CC(=O)N(C1=O)CC=C |
Canonical SMILES |
C=CCN1C=CC(=O)N(C1=O)CC=C |
Synonyms |
N(1),N(3)-diallyluracil |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Uracil derivatives are often modified at the N1, N3, or C5 positions to alter their biological activity, solubility, or stability. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Uracil Derivatives
*Estimated based on fluorinated uridine analogs .
Key Observations:
Studies on 5,6-diaminouracil derivatives demonstrate that N1/N3 substituents (e.g., benzyl vs. alkyl) significantly influence NMR splitting patterns and crystallographic packing . Fluorinated analogs (e.g., 5-FU) benefit from fluorine’s electronegativity, enhancing metabolic stability and target affinity .
Biological Activity: While 5-FU and gemcitabine are established anticancer agents with well-defined mechanisms, this compound’s activity remains underexplored. Fluorinated uridine analogs (e.g., Compound 13) exhibit antiviral activity due to their ability to mimic natural nucleosides, disrupting viral replication .
Fluorinated derivatives like 5-FU and gemcitabine balance polarity and lipophilicity, optimizing pharmacokinetics .
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